1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses.
Synthesis Analysis
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This would involve discussing the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its reactivity and acidity/basicity, might also be discussed.Scientific Research Applications
Specific Scientific Field
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” is used as a starting material in the synthesis of N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide .
Methods of Application or Experimental Procedures
The compound is prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction. A N-tosylbenzylimine moiety is selectively introduced at position 2 without reducing the sulfone at position 4 .
Results or Outcomes
This new synthetic method using TDAE (tetrakis(dimethylamino)ethylene) allows access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles such as carbonyls and other N-tosylbenzylimines .
Use in Pharmacological Research
Specific Scientific Field
Summary of the Application
Chalcones, which can be synthesized from “1-(2-Chlorophenyl)-2,2,2-trifluoroethanone”, have shown a wide array of pharmacological and biological effects .
Methods of Application or Experimental Procedures
Chalcones can be designed as precursors for flavonoids and isoflavonoids. They act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted .
Results or Outcomes
Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties .
Use in Synthesis of Bioactive Compounds
Specific Scientific Field
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used to synthesize chalcone derivatives, which have shown a wide array of pharmacological and biological effects .
Methods of Application or Experimental Procedures
Chalcone derivatives can be synthesized using various methods, including the Claisen-Schmidt condensation . These derivatives can then be used to synthesize a range of analogs and novel heterocycles with pharmaceutical structures .
Results or Outcomes
Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .
Use in Synthesis of Ketamine
Specific Scientific Field
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used in the synthesis of ketamine , a drug used in both veterinary and human medicine .
Methods of Application or Experimental Procedures
The synthesis of ketamine involves several steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent . This is followed by dehydration, oxidation, imination, and finally, rearrangement of the obtained imine at elevated temperature .
Results or Outcomes
The synthesis of ketamine using this method has several advantages, including high reaction yields, the use of commercially available and safe materials, and no need to use corrosive acids in the dehydration step .
Use in Synthesis of Indole Derivatives
Specific Scientific Field
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used to synthesize indole derivatives, which have shown a wide array of pharmacological and biological effects .
Methods of Application or Experimental Procedures
Indole derivatives can be synthesized using various methods, including the Fischer indole synthesis . These derivatives can then be used to synthesize a range of analogs and novel heterocycles with pharmaceutical structures .
Results or Outcomes
Various indole derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .
Use in Synthesis of Bioactive Aromatic Compounds
Specific Scientific Field
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used in the synthesis of bioactive aromatic compounds, such as chalcones .
Methods of Application or Experimental Procedures
Chalcones can be synthesized from “1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” and confirmed bioactivity in vitro for its inhibitory effect on chemical mediators released from mast cells, macrophages, neutrophils and microglial cells .
Results or Outcomes
The synthesized chalcone derivatives exhibited significant antimicrobial activity against Bacillus subtilis, B. pumilus and Escherichia coli, tested at a concentration of 1000 μg/ml .
Safety And Hazards
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Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I could provide more detailed information.
properties
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQEOLDFDHACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616571 | |
Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
5860-95-7 | |
Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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